Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide

Hydrolytic stability Polyester film Greenhouse applications

Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide (CAS 63562-34-5), also known under trade designations including Ukanol® FR 50/1, H 201, and M-Ester, is a halogen-free, reactive organophosphorus flame retardant derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). It features a DOPO core linked via a methylene bridge to a succinate diester bearing two terminal hydroxyethyl groups (molecular formula: C21H23O8P; molecular weight: 434.38 g/mol; theoretical phosphorus content: ~7.14%).

Molecular Formula C21H23O8P
Molecular Weight 434.4 g/mol
CAS No. 63562-34-5
Cat. No. B1619703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide
CAS63562-34-5
Molecular FormulaC21H23O8P
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CC(CC(=O)OCCO)C(=O)OCCO
InChIInChI=1S/C21H23O8P/c22-9-11-27-20(24)13-15(21(25)28-12-10-23)14-30(26)19-8-4-2-6-17(19)16-5-1-3-7-18(16)29-30/h1-8,15,22-23H,9-14H2
InChIKeyMJOBQUIJUFKMPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide (CAS 63562-34-5): A Reactive DOPO-Based Phosphorus Flame Retardant for Polyester Systems


Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide (CAS 63562-34-5), also known under trade designations including Ukanol® FR 50/1, H 201, and M-Ester, is a halogen-free, reactive organophosphorus flame retardant derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) . It features a DOPO core linked via a methylene bridge to a succinate diester bearing two terminal hydroxyethyl groups (molecular formula: C21H23O8P; molecular weight: 434.38 g/mol; theoretical phosphorus content: ~7.14%) . These hydroxyl functionalities enable covalent incorporation as a comonomer into polyester backbones, particularly poly(ethylene terephthalate) (PET), conferring permanent, non-migrating flame retardancy. The compound is typically supplied as a 65 wt% solution in ethylene glycol or as a ≥95% purity solid, and is REACH-registered .

Why Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide Cannot Be Simply Replaced by Other DOPO Derivatives or Phosphorus Flame Retardants


Substituting this compound with a superficially similar DOPO derivative or generic phosphorus flame retardant introduces quantifiable performance penalties because the molecule's differentiation resides in the specific architectural combination of (i) a pendent DOPO-phosphorus moiety (not main-chain, not additive) and (ii) two terminal reactive hydroxyl groups that copolymerize into the polyester backbone [1]. In contrast, additive-type flame retardants such as non-polymerized DOPO or Adeka ROD 700 (4,4'-(isopropylidenediphenyl) bis(diphenyl phosphate)) remain physically dispersed and are susceptible to leaching and hydrolysis-driven degradation under humid conditions, leading to premature embrittlement of polyester films [2]. Even among reactive comonomers, main-chain phosphorus architectures (e.g., Phosgard®) position the phosphorus atom within the polymer backbone, which increases hydrolytic susceptibility relative to the pendent-side-chain architecture of CAS 63562-34-5 [1][2]. Halogenated alternatives (e.g., brominated FRs, TCPP) raise toxicity and regulatory compliance concerns and lack the permanent covalent anchorage that prevents migration [3]. These architectural distinctions directly affect long-term film processing reliability, hydrolytic aging performance, and regulatory status—meaning no in-class substitution is performance-neutral without supporting comparative data.

Quantitative Differentiation Evidence for Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide vs. Closest Comparators


Pendent Phosphorus Architecture Confers Superior Hydrolytic Stability Over Main-Chain and Additive-Type Phosphorus Flame Retardants in Polyester Films

A patent for greenhouse screen polyester films explicitly identifies the pendent-side-chain phosphorus architecture of CAS 63562-34-5 as the preferred design for achieving low hydrolytic susceptibility. The document contrasts this compound against two comparator classes: (a) non-polymerized (additive-type) phosphorus flame retardants such as Adeka ROD 700, which are stated to have 'a very strong adverse effect on the hydrolytic stability of the film, so that in the humid and warm greenhouse climate, rapid embrittlement of the film occurs,' and (b) main-chain phosphorus comonomers (e.g., 2-carboxyethyl-methylphosphinic acid type, and by structural inference Phosgard®), where phosphorus in the polymer backbone renders hydrolysis 'more extensive under greenhouse conditions.' The patent states that when CAS 63562-34-5 is used, 'a polymer with a relatively low level of hydrolysis is obtained, which can be processed in film production with good operational reliability' [1]. The pendent architecture spatially isolates the phosphinate ester linkage from direct backbone hydrolytic attack, whereas main-chain phosphorus placement creates scission-susceptible sites within the polymer chain and additive-type FRs leach and catalyze matrix degradation.

Hydrolytic stability Polyester film Greenhouse applications Pendent vs. main-chain phosphorus

Limiting Oxygen Index (LOI) of 27.7% Achieved in PET Fibers Modified with CAS 63562-34-5 (Ukanol® FR 50/1) at Pilot Industrial Scale

A peer-reviewed study on the synthesis of PET modified with Ukanol FR 50/1 (the 65 wt% ethylene glycol solution form of CAS 63562-34-5) reported that modified PET fibers manufactured on a pilot industrial scale achieved a Limiting Oxygen Index (LOI) of 27.7%, while the physicomechanical indexes of the modified fiber corresponded to those of mass-produced (unmodified) PET fiber [1]. For context, untreated PET typically exhibits an LOI in the range of 20-22% [2], meaning this compound raises the LOI by approximately 5.7-7.7 absolute percentage points. For further comparator context, the commercial reactive phosphorus comonomer CEPPA (2-carboxyethyl phenylphosphinic acid) typically delivers LOI values of 30-36% in PET at phosphorus loadings of 0.35-0.60%, though at potentially higher phosphorus incorporation [3]. The significance of the 27.7% value is that it corresponds to the 'required fireproofing level' for the intended application, achieved while maintaining fiber mechanical properties equivalent to standard production fiber—a critical processing-performance balance.

Limiting Oxygen Index PET fiber Flame retardancy Pilot-scale validation

Pendent vs. Main-Chain Phosphorus Architecture: Differentiated Thermal Degradation Mechanism and Char Morphology in PET

A direct comparative study of Ukanol® (CAS 63562-34-5, pendent phosphorus) and Phosgard® (main-chain phosphorus) as comonomers in PET investigated thermal degradation behavior via TGA and pyrolysis [1]. Both flame retardants showed some stabilizing influence on PET degradation, especially under oxidative conditions. However, only the Phosgard formulation exhibited release of volatile phosphorus species capable of gas-phase flame inhibition. In contrast, the Ukanol formulation produced an open-cell charred foam upon charring at 400°C and 600°C, which acts as a physical barrier layer between the degrading melt and the flame—reducing fuel availability for combustion and limiting heat feedback to the condensed phase [1]. This condensed-phase charring mechanism for the pendent architecture is distinct from the dual-phase (gas + condensed) mechanism of main-chain Phosgard, and represents a differentiated fire-retardancy mode of action that can be advantageous in applications where gas-phase volatile phosphorus release is undesirable (e.g., enclosed spaces, electronics).

Thermal degradation Char morphology PET Phosphorus FR architecture Ukanol vs. Phosgard

Broad Substrate Compatibility Across Thermoplastics, Thermosets, Textiles, and Wire/Cable Applications vs. Narrower Applicability of Alternative DOPO Derivatives

According to the pinfa (Phosphorus, Inorganic and Nitrogen Flame Retardants Association) product database, CAS 63562-34-5 is registered for application across at least eight distinct polymer substrate/application categories: solid thermoplastics including polyamide (PA), PET, and PBT; hot melt adhesives; polyester fibers; textile back coatings; unsaturated polyesters; and wire and cable TPU . This breadth of validated substrate compatibility is significantly wider than many comparator DOPO derivatives. For example, DOPO itself (CAS 35948-25-5, the unmodified parent structure) is primarily used in epoxy resin systems for printed circuit boards and has limited thermoplastic processability due to its low degradation/sublimation temperature (as low as 160°C) [1]. Similarly, DOPO-HQ (the hydroquinone-bridged DOPO derivative) is predominantly reported for PET and epoxy applications [2]. The broad substrate compatibility of CAS 63562-34-5 stems from its balanced molecular design: the two hydroxyethyl ester groups enable copolymerization with polyester polyols, the DOPO core provides thermal stability, and the pendent architecture avoids main-chain scission sensitivity across diverse polymer chemistries.

Substrate compatibility Multi-polymer Polyamide PET PBT TPU Unsaturated polyester

OEKO-TEX® STANDARD 100 Certification Enables Direct Use in Textile-Grade Applications Without Additional Regulatory Hurdles

CAS 63562-34-5, marketed as UKANOL® FR 50/1 and UKANOL® FR 80 by Schill + Seilacher GmbH, is listed under OEKO-TEX® STANDARD 100 Annex 4 & 6 as an approved flame retardant product/precursor for the production of flame-retardant polymers across product classes I through IV [1][2]. Product class I encompasses articles for babies and infants (the most stringent category), while classes II-IV cover articles with direct skin contact, without direct skin contact, and decoration materials, respectively. This certification provides verifiable evidence of restricted substance compliance and human ecological safety. Many halogenated flame retardants (e.g., certain brominated diphenyl ethers, HBCD) and even some phosphorus-based alternatives lack this broad-spectrum textile certification, creating additional testing and documentation burdens for manufacturers targeting textile markets [3]. The REACH registration (completed 2013) and EINECS listing (264-313-6) further support regulatory compliance in the EU market .

OEKO-TEX Textile certification Regulatory compliance Flame retardant Product class I-IV

High Intrinsic Thermal Stability (Boiling Point 657.6°C) Supports Processing in High-Temperature Engineering Thermoplastics

The reported boiling point of CAS 63562-34-5 is 657.6°C at 760 mmHg, with a density of 1.39 g/cm³ . This high boiling point is consistent with the presence of the thermally robust DOPO heterocyclic core and the relatively high molecular weight (434.38 g/mol). For context, unmodified DOPO (CAS 35948-25-5, molecular weight 216.17 g/mol) exhibits a degradation/sublimation temperature as low as 160°C, severely limiting its direct processability with engineering thermoplastics processed above 250°C (e.g., PET at ~260-280°C, PBT at ~230-260°C) [1]. The succinate diester linkage and hydroxyethyl termini in CAS 63562-34-5 increase molecular weight and modify volatility sufficiently to enable copolymerization under standard polyester melt polycondensation conditions (typically 270-290°C under vacuum) without premature volatilization or degradation of the FR moiety. While direct comparative TGA onset decomposition temperature (T_d,5%) data for this specific compound versus DOPO under identical conditions was not identified in the searched sources, the boiling point differential provides supporting evidence for superior high-temperature processing compatibility.

Thermal stability Boiling point Processing window Engineering thermoplastics PET PBT

High-Value Application Scenarios for Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide Based on Quantified Differentiation Evidence


Flame-Retardant PET Fibers for Textiles Requiring Permanent Non-Migrating FR Performance with OEKO-TEX Compliance

In PET fiber production for protective clothing, home textiles, and contract upholstery, CAS 63562-34-5 (Ukanol® FR 50/1) is copolymerized into the PET backbone at the polycondensation stage. The resulting fibers achieve an LOI of 27.7% while retaining mechanical properties equivalent to standard production fiber [1]. Critically, the covalent incorporation eliminates FR migration during laundering—a key failure mode of additive-type FRs—and the OEKO-TEX® STANDARD 100 certification (Product Classes I-IV) [2] enables direct use in baby and skin-contact textile articles without additional ecotoxicological clearance. This combination of permanent FR performance, maintained fiber quality, and pre-certified regulatory status makes this compound particularly suited for textile manufacturers seeking to avoid the testing and compliance overhead associated with halogenated or non-certified phosphorus alternatives.

Hydrolytically Stable Flame-Retardant Polyester Films for Greenhouse Screens and Humid-Environment Applications

The pendent-side-chain phosphorus architecture of CAS 63562-34-5 is explicitly identified in the patent literature as the preferred design for polyester greenhouse screen films requiring long-term hydrolytic stability under warm, humid conditions [3]. Unlike non-polymerized additive phosphorus FRs (e.g., Adeka ROD 700) that cause rapid film embrittlement through hydrolysis, and main-chain phosphorus architectures that suffer more extensive backbone hydrolysis, the pendent architecture spatially isolates the phosphinate ester linkage from direct hydrolytic attack while maintaining covalent anchorage to prevent leaching. The patent specifies phosphorus incorporation levels of at least 500 ppm (preferably 1,200-1,600 ppm, and below 3,000-5,000 ppm for balanced performance), predicting 'several years of use without decomposition of the film through hydrolysis' [3]. This scenario represents a procurement-critical application where the pendent architecture provides a verifiable service-life advantage over both additive and main-chain phosphorus FR alternatives.

Multi-Substrate Flame-Retardant Masterbatch Development Across PET, PBT, PA, and TPU Platforms

The compound's demonstrated compatibility across at least eight polymer substrate categories—including PET, PBT, PA, TPU, hot melt adhesives, and unsaturated polyesters —enables formulators to develop a unified FR masterbatch or comonomer strategy across multiple product lines. This compares favorably against DOPO itself, which is limited primarily to epoxy resin applications due to its low thermal stability (degradation/sublimation ~160°C) [4], and against single-substrate DOPO derivatives that require separate qualification for each polymer type. For industrial compounders and masterbatch producers, this multi-substrate capability reduces the number of FR raw materials in inventory, simplifies safety data sheet management, and provides procurement leverage through volume consolidation—economic advantages directly traceable to the compound's balanced molecular design incorporating both thermally stable DOPO core and reactive hydroxyethyl ester termini.

Condensed-Phase Char-Forming FR for Applications Where Gas-Phase Phosphorus Release Must Be Minimized

Comparative thermal degradation studies demonstrate that the Ukanol® (pendent) formulation does not release volatile phosphorus species during combustion, instead producing an open-cell charred foam barrier at 400-600°C that physically separates the degrading polymer melt from the flame front [5]. This exclusively condensed-phase mechanism contrasts with the dual gas/condensed-phase action of main-chain phosphorus comonomers like Phosgard®, which release volatile phosphorus species capable of gas-phase flame inhibition. For applications in enclosed spaces—such as aircraft interiors, rail carriage components, and electronics housings—where volatile phosphorus species could contribute to smoke toxicity or corrosion of electronic contacts, the exclusively condensed-phase char foaming mechanism offers a functionally differentiated fire safety profile that may align better with application-specific smoke-toxicity and corrosion requirements.

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